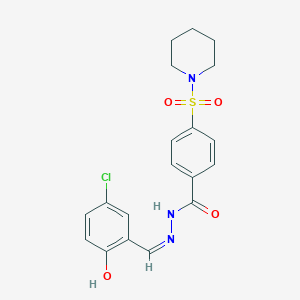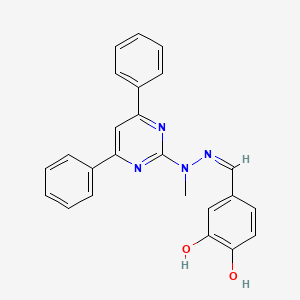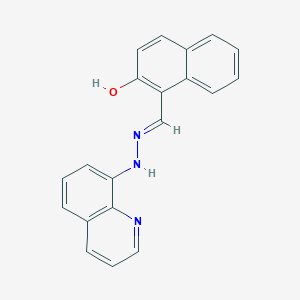![molecular formula C10H10N4O2 B3719957 3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3719957.png)
3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
Übersicht
Beschreibung
3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as MTA, is a heterocyclic compound that has been extensively studied for its various biochemical and physiological effects. MTA has been synthesized using different methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of 3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is not fully understood. However, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting DHFR, 3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation. 3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has also been shown to inhibit the growth of fungi, bacteria, and viruses by disrupting their DNA and RNA synthesis. 3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has neuroprotective effects and has been shown to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. 3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has shown promising results in various scientific research applications, including anticancer, antifungal, antibacterial, antiviral, and neuroprotective activities. However, 3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to understand its full potential and limitations.
Zukünftige Richtungen
For 3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one research include studying its mechanism of action in more detail, developing new methods for synthesizing 3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one, studying its pharmacokinetics and pharmacodynamics, and developing new derivatives with improved efficacy and safety.
Wissenschaftliche Forschungsanwendungen
3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has been extensively studied for its various scientific research applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. 3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has also been studied for its antifungal, antibacterial, and antiviral activities. It has been shown to inhibit the growth of fungi, bacteria, and viruses. 3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-(2-methoxyanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-5-3-2-4-7(8)12-10-13-9(15)6-11-14-10/h2-6H,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCZGLGOTGDOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3719882.png)


![5-[4-(dimethylamino)benzylidene]-3-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3719905.png)


![N'-(3-allyl-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B3719921.png)
![2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione](/img/structure/B3719927.png)
![ethyl 5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3719930.png)
![N-[4-((acetylamino){[(4-bromobenzyl)oxy]imino}methyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B3719936.png)


![3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3719951.png)
![3-[(2-hydroxy-5-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3719960.png)